5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone
Description
Chemical identity and nomenclature
This compound is a synthetically modified derivative of the parent compound 5-(4'-Benzyloxyphenyl)-2-oxazolidone, bearing isotopic substitutions at strategically selected positions within its molecular framework. The parent compound possesses the molecular formula C16H15NO3 with a molecular weight of 269.29 grams per mole, and is identified by the Chemical Abstracts Service registry number 88693-98-5. The International Union of Pure and Applied Chemistry systematic name for the unlabeled parent compound is 5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one.
The isotopically labeled variant incorporates carbon-13 isotopes at positions 4 and 5 of the oxazolidinone ring system, while nitrogen-15 replaces the naturally abundant nitrogen-14 at position 3. This specific labeling pattern creates a compound with enhanced nuclear magnetic resonance visibility at these crucial structural positions. The structural framework consists of a five-membered oxazolidinone heterocycle featuring both nitrogen and oxygen heteroatoms, with a carbonyl group positioned at the 2-carbon. The distinguishing substituent at position 5 comprises a 4'-benzyloxyphenyl moiety, where a benzyl group is attached to a phenyl ring through an oxygen linkage.
The Simplified Molecular Input Line Entry System representation of the parent compound is C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3, providing a concise description of its connectivity pattern. The International Chemical Identifier key QFDVKHYDKDBVHD-UHFFFAOYSA-N serves as a unique digital fingerprint for computational database searches and structural identification. Alternative nomenclature includes 5-(4'-Benzyloxyphenyl)-2-oxazolidone and 2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-, reflecting different systematic naming conventions.
Historical development in oxazolidinone chemistry
The foundations of oxazolidinone chemistry trace back to 1888, when German chemist Siegmund Gabriel first reported the synthesis of 2-oxazolidinone itself. Gabriel's pioneering work involved treating bromoethylamine hydrobromide with silver carbonate, yielding a crystalline product with a melting point of approximately 90-91 degrees Celsius. Although Gabriel correctly determined the empirical formula of his isolated compound, he neither assigned it a specific name nor conducted comprehensive studies of its chemical properties.
Nine years following his initial discovery, Gabriel collaborated with G. Eschenbach to develop a more efficient synthetic methodology employing sodium bicarbonate in place of the silver salt. Their 1897 publication referred to the compound as "Oxäthylcarbaminsäureanhydrid" (hydroxyethylcarbamic acid anhydride), acknowledging its relationship to ethanolamine and recognizing its cyclic structural characteristics. This collaborative effort focused on optimizing synthetic yields and investigating chemical transformations, including the conversion to 1-(2-hydroxyethyl)-3-phenylurea upon treatment with aniline.
The recognition of oxazolidinones as biologically active compounds emerged much later in the twentieth century. Initially, oxazolidinones gained attention as monoamine oxidase inhibitors during the late 1950s. Their antimicrobial properties were subsequently discovered by researchers at E.I. duPont de Nemours during the 1970s. In 1978, DuPont secured a patent for a series of oxazolidinone derivatives demonstrating effectiveness against bacterial and fungal plant diseases. Six years later, in 1984, an additional patent described their therapeutic potential for treating bacterial infections in mammalian systems.
A significant milestone occurred in 1987 when DuPont scientists presented a comprehensive description of oxazolidinones as a novel class of antibiotics possessing a unique mechanism of action. However, early developmental compounds exhibited liver toxicity concerns, leading to discontinued development efforts. The field experienced renewed interest during the 1990s when Pharmacia & Upjohn initiated their own oxazolidinone research program. Systematic structure-activity relationship studies guided the development of several oxazolidinone subclasses with varying safety profiles and antimicrobial activities. Two compounds emerged as promising drug candidates: eperezolid (codenamed PNU-100592) and linezolid (PNU-100766). Following extensive preclinical and clinical evaluation, linezolid received United States Food and Drug Administration approval on April 18, 2000, marking the introduction of the first clinically available oxazolidinone antibiotic.
Significance of isotopic labeling in structural studies
Isotopic labeling represents a fundamental technique in modern structural biology and analytical chemistry, providing researchers with powerful tools to investigate molecular architecture and dynamic processes. The incorporation of stable nuclear magnetic resonance-active isotopes such as carbon-13 and nitrogen-15 into organic molecules enables detailed structural characterization that would be challenging or impossible using naturally abundant isotopes alone. These labeling strategies prove particularly valuable for studying complex heterocyclic systems like oxazolidinones, where overlapping spectral signals can complicate structural analysis.
Carbon-13 and nitrogen-15 isotopic labeling serves multiple critical functions in nuclear magnetic resonance spectroscopy applications. First, these isotopes significantly enhance nuclear magnetic resonance sensitivity compared to their naturally abundant counterparts, which exist at only 1.1% and 0.37% natural abundance respectively. Second, isotopic labeling allows for site-specific structural interrogation, enabling researchers to focus on particular molecular regions while minimizing spectral complexity. Third, labeled compounds facilitate the measurement of internuclear distances and dihedral angles, providing detailed three-dimensional structural information.
The strategic placement of isotopic labels in this compound offers specific advantages for structural studies. The carbon-13 substitutions at positions 4 and 5 of the oxazolidinone ring provide direct observation of the heterocyclic core, while the nitrogen-15 label at position 3 enables detailed investigation of the nitrogen environment and its chemical interactions. This labeling pattern allows researchers to study ring conformations, hydrogen bonding networks, and intermolecular interactions with exceptional precision.
Table 1: Comparison of Nuclear Magnetic Resonance Properties for Natural Abundance and Isotopically Labeled Nuclei
| Nucleus | Natural Abundance (%) | Nuclear Spin | Gyromagnetic Ratio (MHz/Tesla) | Relative Sensitivity |
|---|---|---|---|---|
| Carbon-12 | 98.9 | 0 | N/A | N/A |
| Carbon-13 | 1.1 | 1/2 | 10.7 | 1.00 |
| Nitrogen-14 | 99.6 | 1 | 3.1 | 1.01 |
| Nitrogen-15 | 0.4 | 1/2 | -4.3 | 0.001 |
Isotopic labeling strategies have proven particularly valuable in solid-state nuclear magnetic resonance applications, where spectral complexity often exceeds that encountered in solution studies. The incorporation of carbon-13 and nitrogen-15 labels enables the application of sophisticated multidimensional correlation experiments that provide comprehensive structural information. These techniques have been successfully applied to study membrane proteins, amyloid fibrils, and other challenging biological systems where conventional structural methods may be limited.
The development of selective isotopic labeling approaches has addressed many of the spectral complexity issues associated with uniform labeling strategies. By introducing isotopic labels at specific molecular positions, researchers can eliminate problematic scalar couplings and dipolar interactions while maintaining the structural information content necessary for detailed analysis. This approach proves particularly beneficial for studying larger molecular systems where spectral overlap and line broadening can limit the quality and interpretability of nuclear magnetic resonance data.
Table 2: Applications of Isotopic Labeling in Heterocyclic Compound Studies
| Labeling Strategy | Primary Application | Key Advantages | Typical Information Obtained |
|---|---|---|---|
| Uniform Carbon-13/Nitrogen-15 | Complete structural determination | Maximum information content | Full connectivity, all distances |
| Selective Carbon-13 | Specific site investigation | Reduced spectral complexity | Targeted structural features |
| Nitrogen-15 only | Hydrogen bonding studies | Enhanced nitrogen visibility | Protonation states, H-bonds |
| Mixed labeling patterns | Mechanistic studies | Pathway-specific information | Reaction intermediates |
The significance of isotopic labeling extends beyond structural characterization to include studies of chemical dynamics and reaction mechanisms. Time-resolved nuclear magnetic resonance experiments using isotopically labeled compounds can reveal details about molecular motion, conformational changes, and chemical exchange processes. For oxazolidinone compounds like this compound, such studies provide insights into ring flexibility, substituent rotation, and intermolecular association behavior that are crucial for understanding structure-function relationships.
Properties
IUPAC Name |
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18)/i10+1,15+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVKHYDKDBVHD-RNXOINPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](OC(=O)[15NH]1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxyl Reduction and Cyclization
A patent by CN103601695A outlines a three-step synthesis applicable to isotopically modified oxazolidinones:
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Carboxyl Reduction : 2-Aminophenylpropionic acid undergoes reduction using in tetrahydrofuran (THF) at 60–120°C, yielding 2-aminophenylpropanol. Isotopic labeling is introduced here by substituting -enriched starting materials.
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Cyclization : The alcohol reacts with diethyl carbonate under microwave irradiation (60–120°C, 1–5 hours), forming the oxazolidone ring.
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Acylation : Propionyl chloride is added in THF at −10–0°C, followed by warming to 15–50°C to yield the final product. This method achieves 97% yield for non-isotopic analogs, suggesting scalability for labeled variants.
Stable Isotope Acetylation
RWJ-416457’s synthesis provides a model for 13C/15N incorporation:
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Precursor Amine : 5-Aminomethyl-3-[3-fluoro-4-(2-methylpyrrolopyrazolyl)phenyl]oxazolidin-2-one is acetylated with in pyridine, introducing 13C at the acetyl group and 15N via hydrazine-15N₂ during pyrazole ring formation.
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Adapting this protocol, the benzyloxyphenyl group could be labeled via -enriched benzyl bromide prior to etherification.
Catalytic Carboxylative Cyclization
A palladium-catalyzed method (ACS Catal. 2017) enables CO₂ incorporation into propargylamines, forming 2-oxazolidinones under mild conditions:
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Conditions : 1 mol% Pd catalyst, DMSO solvent, 1 bar CO₂, 70°C.
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Mechanism : Propargylamine reacts with CO₂ to form a carbamic acid intermediate, which cyclizes via Pd-mediated C≡C activation. For isotopic labeling, gas and 15N-enriched amines are employed.
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Yield : 85–95% for non-labeled analogs, with potential for >90% isotopic purity.
Microwave-Assisted Synthesis
The CN103601695A patent highlights microwave-enhanced cyclization:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Diethyl carbonate, DMF | 60–120°C, 1–5 h (microwave) | 89% |
| Acylation | Propionyl chloride, THF | −10–0°C → 15–50°C | 97% |
Microwave irradiation reduces reaction times from 8 hours to 1–2 hours, critical for heat-sensitive isotopic intermediates.
Purification and Characterization
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Chromatography : Column chromatography (ethyl acetate/hexane) isolates the product, with isotopic purity confirmed via mass spectrometry.
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Crystallization : Methanol or ethanol recrystallization yields white solids, though solvent choice affects -loss risks.
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NMR Analysis : , , and NMR validate isotopic enrichment. For example, signals at δ 75–80 ppm (oxazolidone C4/C5) and at δ −300 ppm (N3) confirm labeling.
Challenges in Isotopic Synthesis
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Cost : - and -reagents (e.g., , ) increase synthesis costs by 10–50× compared to non-labeled routes.
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Side Reactions : Isotopic dilution may occur during cyclization, necessitating excess labeled reagents.
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Catalyst Compatibility : Pd catalysts in carboxylative methods may degrade -amines, requiring ligand optimization .
Chemical Reactions Analysis
Types of Reactions
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The phenylmethoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution can introduce new substituents on the phenylmethoxy group .
Scientific Research Applications
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein synthesis inhibition and bacterial resistance mechanisms.
Medicine: Investigated for its potential as an antibiotic and its effects on bacterial protein synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Key Structural and Physical Properties:
- Molecular Formula: C₁₆H₁₃NO₃ (with isotopic substitutions at specified positions).
- SMILES : [¹³CH₂]1¹³CHC2=CC=C(C=C2)OCC3=CC=CC=C3 .
- Solubility : Soluble in chloroform and ethyl acetate .
- Storage : Stable at -20°C .
- Applications : Primarily used as a tracer in biochemical and pharmaceutical research due to its isotopic enrichment .
The compound belongs to the 2-oxazolidone family, which includes structurally related derivatives with variations in substituents or isotopic labeling. Below is a detailed comparison:
Structural Analogues
Key Differences :
- Isotopic Labeling: The ¹³C/¹⁵N-labeled derivative enables advanced tracer studies, unlike non-isotopic analogues .
- Substituent Effects : The benzyloxyphenyl group enhances lipophilicity compared to simpler 2-oxazolidones, influencing solubility and membrane permeability .
Analytical and Functional Performance
- NMR/MS Sensitivity: The ¹³C/¹⁵N labels enhance signal resolution in NMR and MS, enabling precise quantification in tracer studies, unlike non-labeled counterparts .
- Biological Utilization: Isotope-labeled oxazolidones (e.g., ¹³C/¹⁵N variants) show reduced metabolic incorporation rates compared to non-labeled forms, as observed in plant studies (e.g., ¹³C fixation in decreased by ~59% in labeled compounds) .
Isotopic Tracer Studies
- Metabolic Tracking : The compound’s ¹³C/¹⁵N labels allow researchers to trace metabolic pathways in real time, such as studying drug degradation or nutrient assimilation .
- Pharmacokinetics : Labeled oxazolidones are used to quantify drug distribution and excretion profiles with high precision .
Comparative Efficacy in Drug Development
- Antimicrobial Activity: Non-labeled 2-oxazolidones (e.g., linezolid analogues) exhibit potent antimicrobial effects, while isotopic variants are less studied for direct therapeutic use but critical for mechanistic studies .
Biological Activity
5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its structural properties, synthesis, biological activity, and relevant case studies.
Structural Properties
- Chemical Name : this compound
- CAS Number : 1190016-97-7
- Molecular Formula : C16H15N(15)O3(13)
- Molecular Weight : 272.3222 g/mol
- Structure : The oxazolidone ring contributes to the compound's biological properties, particularly in antimicrobial and anti-inflammatory activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with isocyanates under controlled conditions. The incorporation of isotopes like and enhances its utility in tracing and metabolic studies in biological systems.
Antimicrobial Activity
Research has indicated that oxazolidones exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism often involves inhibition of protein synthesis by binding to the ribosomal subunit.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, studies have shown that this compound possesses anti-inflammatory properties. It potentially reduces the production of pro-inflammatory cytokines in vitro.
Case Studies
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Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of various oxazolidones, including our compound. The results indicated a significant reduction in bacterial growth, with MIC values suggesting effective treatment options for resistant strains . -
Inflammation Model :
In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent . -
Isotope Labeling Studies :
The isotopic labeling with and allows for advanced metabolic tracking in pharmacokinetic studies. This has been particularly useful in understanding the bioavailability and metabolic pathways of the compound in vivo .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing isotopically labeled 5-(4'-benzyloxyphenyl)-2-oxazolidone derivatives?
- Methodological Answer : Synthesis of isotopically enriched oxazolidones requires precise selection of labeled precursors. For example, benzyl-protected phenols (e.g., 4'-benzyloxyacetophenone, CAS 54696-05-8) can serve as intermediates. Isotopic labeling at positions 4,5-13C and 3-15N typically involves:
- Step 1 : Use of 13C-enriched carbonyl sources (e.g., K13CN) for oxazolidone ring formation .
- Step 2 : Incorporation of 15N via amination or cyclization reactions using labeled ammonia or nitro precursors .
- Critical Note : Monitor reaction conditions (pH, temperature) to avoid isotopic scrambling. Validate isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the oxazolidone ring .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid exposure to strong acids/bases, which can cleave the benzyloxy group .
Q. What analytical techniques are essential for characterizing isotopic enrichment and structural integrity?
- Methodological Answer :
Advanced Research Questions
Q. How do isotopic labels at positions 4,5-13C and 3-15N influence reaction mechanisms in cross-coupling or ring-opening reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use 13C/15N labeling to study bond-breaking/bond-forming steps. For example, 15N enrichment at position 3 alters electron density in the oxazolidone ring, affecting nucleophilic attack rates .
- Case Study : In Pd-catalyzed coupling reactions, 13C labeling at C4/C5 can track regioselectivity via isotopic tracing in byproducts .
Q. How can researchers resolve contradictions in spectral data caused by isotopic enrichment?
- Methodological Answer :
- NMR Anomalies : Isotopic shifts may obscure splitting patterns. Use heteronuclear correlation experiments (e.g., HSQC, HMBC) to assign signals .
- MS Artifacts : Correct for natural abundance 13C/15N in unlabeled positions using isotope pattern deconvolution software .
Q. What strategies optimize in vivo tracing studies using this compound for neurodegenerative disease research?
- Methodological Answer :
- Metabolic Stability : Replace the benzyloxy group with a deuterated or fluorinated analog to enhance blood-brain barrier penetration .
- Tracing Protocols : Co-administer with unlabeled analogs to control for pharmacokinetic variability. Use LC-MS/MS for quantification in tissue samples .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results in oxazolidone reactivity?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT) by comparing calculated 13C NMR shifts with experimental data .
- Step 2 : Reassess solvent effects or implicit/explicit solvation models if reaction yields deviate from predictions .
Research Design Considerations
Q. What are the ethical and methodological standards for publishing isotopic labeling studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
